![molecular formula C17H18F3N3O2 B1401878 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide CAS No. 1311279-34-1](/img/structure/B1401878.png)
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Vue d'ensemble
Description
This compound is a complex organic molecule. It is related to other compounds with similar structures, such as “4- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” and "6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione" .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its long and detailed IUPAC name. It appears to contain a pyridin-2-yl group, a trifluoromethyl group, and a dimethylamino group .Physical And Chemical Properties Analysis
This compound is likely to have unique physical and chemical properties due to its complex structure. For example, related compounds have been described as white to off-white powders or crystals . Another related compound has a predicted boiling point of 595.9±60.0 °C and a predicted density of 1.314±0.06 g/cm3 .Applications De Recherche Scientifique
Spectral Diversity and Metal Ion Recognition
Research has shown that derivatives related to the chemical structure of interest can function as fluoroionophores, exhibiting spectral diversity when interacting with various metal cations. For instance, specific derivatives have been found to chelate Zn^2+ effectively in both organic and semi-aqueous solutions, highlighting their potential for cellular metal staining using fluorescence methods. This suggests that modifications of the core structure could be leveraged for developing sensitive metal ion detectors and imaging agents (Hong et al., 2012).
Synthesis of Pyridones and Pyrimidines
Another line of research has explored the condensation reactions involving compounds with similar structural motifs, leading to the formation of pyridones and pyrimidines. These findings underscore the utility of such compounds as intermediates in the synthesis of complex heterocyclic structures, potentially useful in the development of new pharmaceuticals and materials (Junek et al., 1971).
Amplification of Phleomycin Activity
In the context of antibiotic research, derivatives have been shown to amplify the activity of phleomycin against E. coli, indicating a potential role in enhancing antibiotic efficacy through structural modification of this compound. Such findings could lead to new strategies for combating antibiotic-resistant bacteria (Brown & Cowden, 1982).
Glycine Transporter Type-2 Inhibitors
Research into the therapeutic applications has led to the discovery of phenoxymethylbenzamide derivatives as novel inhibitors of the glycine transporter type-2 (GlyT-2), with specific compounds demonstrating significant inhibitory activity. This highlights the potential of structurally related compounds in treating neuropathic pain and possibly other neurological conditions (Takahashi et al., 2014).
Propriétés
IUPAC Name |
2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHHOKYBSGABNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



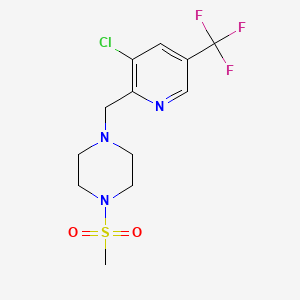
![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
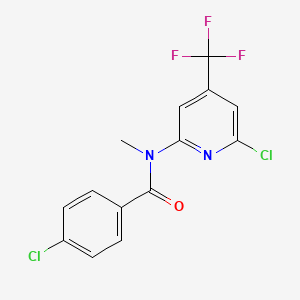
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
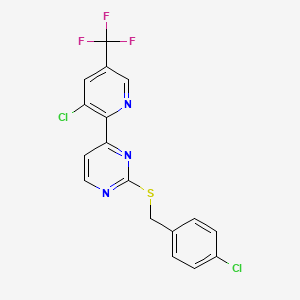
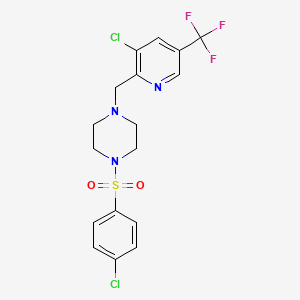
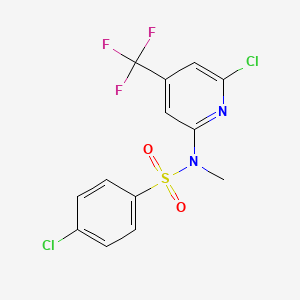
![Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401804.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)
![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)

![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)